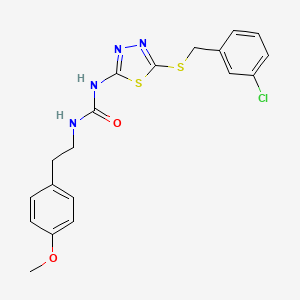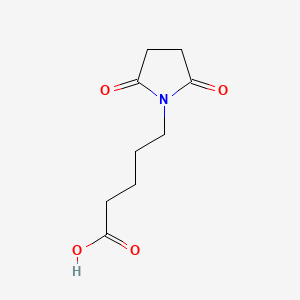
2,7-diphenyl-9H-carbazole
Vue d'ensemble
Description
2,7-Diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their unique electronic properties and stability. The 2,7-diphenyl substitution pattern enhances the compound’s optoelectronic properties, making it a valuable material in various scientific and industrial applications.
Applications De Recherche Scientifique
2,7-Diphenyl-9H-carbazole has a wide range of applications in scientific research, including:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conducting polymers and nanomaterials for electronic devices.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mécanisme D'action
Target of Action
2,7-Diphenyl-9H-carbazole is a compound that primarily targets organic optoelectronic materials . It is used in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors .
Mode of Action
The compound exhibits excellent electronic transport properties . It interacts with its targets by facilitating the transfer of electrons, which is crucial in the functioning of optoelectronic devices .
Biochemical Pathways
It is known that the compound plays a significant role in the electron transfer processes in optoelectronic devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied, it is known that the compound has a molecular weight of 319.4, a density of 1.198±0.06 g/cm3, a melting point of 345 °C, and a boiling point of 575.4±19.0 °C . These properties may influence its bioavailability in hypothetical biological systems.
Result of Action
The primary result of the action of this compound is the facilitation of electron transfer in optoelectronic devices . This leads to the effective functioning of devices such as OLEDs and photovoltaic devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Direct contact and inhalation of its vapors should be avoided .
Safety and Hazards
When handling 2,7-Diphenyl-9H-carbazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of ongoing research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenyl-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole, a commercially available compound.
Bromination: The 2,7-positions of 9H-carbazole are selectively brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the carbazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the carbazole core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Formation of carbazole-2,7-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Comparaison Avec Des Composés Similaires
3,6-Diphenyl-9H-carbazole: Similar structure but with phenyl groups at the 3,6-positions.
N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.
Poly(2,7-carbazole): A polymeric form with extended conjugation length.
Uniqueness: 2,7-Diphenyl-9H-carbazole is unique due to its specific substitution pattern, which enhances its optoelectronic properties. Compared to 3,6-diphenyl-9H-carbazole, the 2,7-substitution provides a lower bandgap and better charge transport properties, making it more suitable for applications in optoelectronics and materials science.
Propriétés
IUPAC Name |
2,7-diphenyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCIOKUOGGKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42448-04-4 | |
| Record name | 2,7-Diphenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
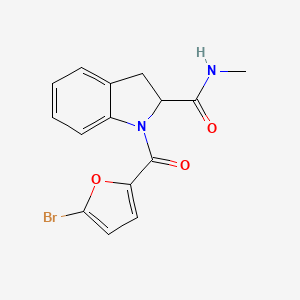
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)
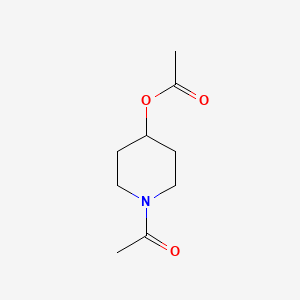
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
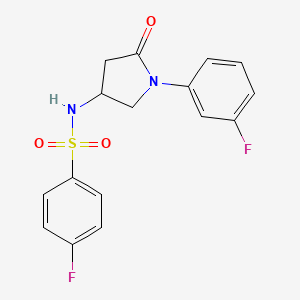
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927565.png)
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
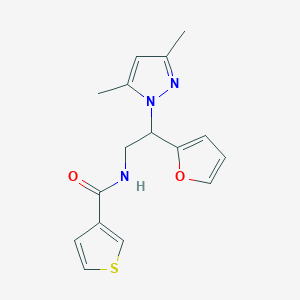
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)
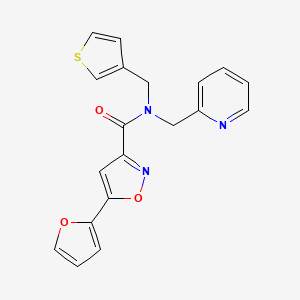
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)
